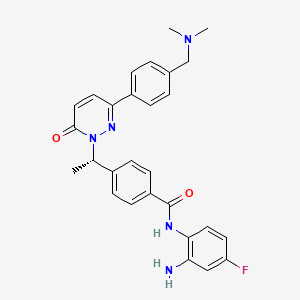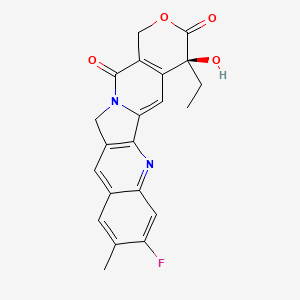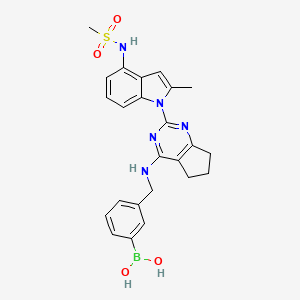
VCP/p97 inhibitor-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known for its ability to disrupt the degradation of misfolded polypeptides by the ubiquitin-proteasome system (UPS), leading to the dysregulation of protein homeostasis . VCP/p97 plays a crucial role in various cellular processes, including protein quality control, endosomal sorting, autophagy, chromosome condensation, and membrane fusion .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of VCP/p97 inhibitor-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product. Commonly used reagents include triazole derivatives, which have been shown to bind effectively to the VCP/p97 protein .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards. The use of advanced techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy helps in characterizing the final product .
化学反応の分析
Types of Reactions: VCP/p97 inhibitor-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often characterized using techniques like mass spectrometry and NMR spectroscopy .
科学的研究の応用
VCP/p97 inhibitor-1 has a wide range of scientific research applications, including:
作用機序
VCP/p97 inhibitor-1 exerts its effects by binding to the VCP/p97 protein and inhibiting its ATPase activity. This inhibition disrupts the protein’s ability to hydrolyze ATP, which is essential for its function in various cellular processes. The compound binds at the interface of the D1 and D2 domains of each VCP/p97 subunit, altering the loop structures near the C-terminal α2 G helix and modulating domain-domain communications . This leads to the accumulation of polyubiquitylated proteins, retention of endoplasmic reticulum-associated degradation (ERAD) substrates, and induction of lethal endoplasmic reticulum stress in cancer cells .
類似化合物との比較
Triazole Derivatives: These compounds have been shown to match the efficacy of CB-5083, another ATP-competitive inhibitor, in cellular models.
DBeQ: A known VCP/p97 inhibitor with similar binding affinities and ATPase inhibition properties.
Uniqueness: VCP/p97 inhibitor-1 is unique due to its high binding affinity to VCP/p97, selective cytotoxicity, and remarkable anti-tumor effects. It has been shown to induce G0/G1 phase arrest in cancer cells and inhibit tumor growth in vivo with minimal toxicity . This makes it a promising candidate for further development as a therapeutic agent targeting protein degradation pathways.
特性
分子式 |
C24H26BN5O4S |
|---|---|
分子量 |
491.4 g/mol |
IUPAC名 |
[3-[[[2-[4-(methanesulfonamido)-2-methylindol-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C24H26BN5O4S/c1-15-12-19-21(29-35(2,33)34)10-5-11-22(19)30(15)24-27-20-9-4-8-18(20)23(28-24)26-14-16-6-3-7-17(13-16)25(31)32/h3,5-7,10-13,29,31-32H,4,8-9,14H2,1-2H3,(H,26,27,28) |
InChIキー |
FOBHQTSQEGGBNP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)CNC2=NC(=NC3=C2CCC3)N4C(=CC5=C(C=CC=C54)NS(=O)(=O)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


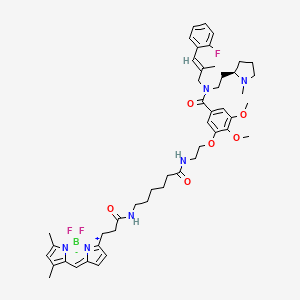
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)
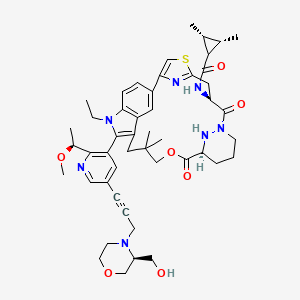

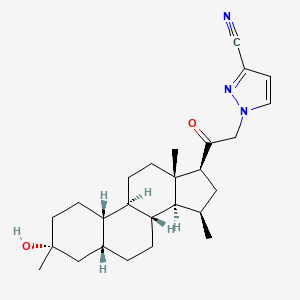


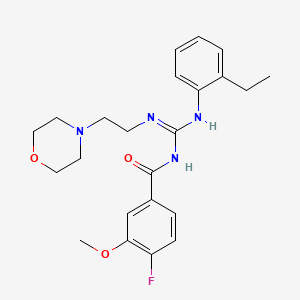


![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
